molecular formula C17H16ClNO3 B1402841 Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate CAS No. 1365962-29-3

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate

Cat. No. B1402841
CAS RN: 1365962-29-3
M. Wt: 317.8 g/mol
InChI Key: FDYLKGKFVPWBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate (abbreviated as E4CPAAB) is an organic compound with a wide range of applications in scientific research. E4CPAAB is a compound of particular interest due to its unique properties, which make it suitable for a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1 has been synthesized and tested for its antimicrobial activities against various bacterial and fungal species. This compound and its derivatives showed promising results in inhibiting the growth of organisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

Synthesis and Investigation of Anti-Inflammatory Activity of Novel Nitric Oxide Donating Hybrid Drugs

A study synthesized and evaluated a set of compounds, including 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl) amino]benzoate, for their anti-inflammatory and analgesic potential. These compounds demonstrated varying degrees of effectiveness, with some showing potent anti-inflammatory or analgesic activities compared to the standard drug diclofenac (Chandak, Bansode, Murumkar, Shinde, & Bothara, 2012).

Biodegradation of Chlorimuron-Ethyl and the Associated Degradation Pathway by Rhodococcus sp. D310-1

Chlorimuron-ethyl, a long-term residual herbicide, has been studied for its biodegradation by the bacterium Rhodococcus sp. D310-1. The study revealed various biodegradation products and proposed potential degradation pathways, demonstrating the microorganism's ability to transform chlorimuron-ethyl into less harmful compounds (Li, Zang, Yu, Lv, Cheng, Cheng, Liu, Liu, Xu, & Lan, 2016).

In Vitro and in Vivo Pharmacological Characterization of Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride

This compound was characterized as a potent and selective β3-adrenoceptor agonist, showing potential for the treatment of preterm labor. The study highlighted its efficacy in inhibiting spontaneous contractions in human myometrial strips and its promising pharmacological profile in vivo, without significant effects on heart rate or blood pressure (Croci, Cecchi, Marini, Rouget, Viviani, Germain, Guagnini, Fradin, Descamps, Pascal, Advenier, Breuiller-Fouché, Leroy, & Bardou, 2007).

properties

IUPAC Name

ethyl 4-[(2-chloro-2-phenylacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-8-10-14(11-9-13)19-16(20)15(18)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLKGKFVPWBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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